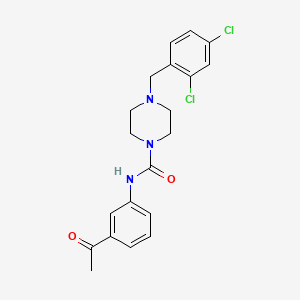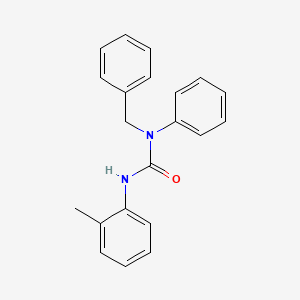
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This molecule has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug.
Wirkmechanismus
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors. For example, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to inhibit PDE10A, which leads to an increase in cAMP and dopamine signaling. This increase in signaling has been shown to improve cognitive function and reduce motor deficits in animal models of schizophrenia and Huntington's disease. Additionally, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to inhibit the activity of the cannabinoid receptor CB1, which has been implicated in the treatment of obesity and metabolic disorders.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to have several biochemical and physiological effects. For example, studies have shown that N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 can improve cognitive function and reduce motor deficits in animal models of schizophrenia and Huntington's disease. Additionally, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 is that it has been extensively studied in preclinical models, which provides a strong foundation for further research. Additionally, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has shown promising results in several disease models, which suggests that it may have broad therapeutic potential. However, one limitation of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the research of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1. One potential direction is to further investigate its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 in humans. Finally, there is a need to develop more potent and selective inhibitors of PDE10A, which may have improved therapeutic potential compared to N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been extensively studied for its potential in treating various diseases such as cancer, inflammation, and neuropathic pain. Studies have shown that N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 inhibits the activity of several enzymes and receptors that are involved in these diseases. For example, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. Inhibition of PDE10A has been implicated in the treatment of schizophrenia and Huntington's disease.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMYMIQGVRAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(methoxycarbonyl)-4-(4-pyridinyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4280658.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280660.png)
![N'-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4280669.png)
![5-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B4280678.png)
![3-{[cis-2-hydroxycyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280688.png)

![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-(4-chlorophenyl)thiosemicarbazone](/img/structure/B4280700.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280706.png)
![N-(3-{N-[(2,8-dimethyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280715.png)
![3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-cyclohexylthiosemicarbazone](/img/structure/B4280716.png)


![ethyl 4-[({[3-(dimethylamino)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4280750.png)
![4-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B4280761.png)